molecular formula C8H8BrNO2 B2811518 2-Bromo-5-methoxybenzamide CAS No. 99848-43-8

2-Bromo-5-methoxybenzamide

Cat. No. B2811518
CAS RN: 99848-43-8
M. Wt: 230.061
InChI Key: CMTKLJYDFPAPJS-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 . It is a derivative of benzoic acid .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-BROMO-5-METHOXYBENZOIC ACID .


Molecular Structure Analysis

The molecular weight of this compound is 230.059 Da . The empirical formula is C8H8BrNO2 .

Scientific Research Applications

Antioxidant Properties

2-Bromo-5-methoxybenzamide derivatives have shown potential in the field of natural antioxidants. Compounds such as 3-bromo-5-hydroxy-4-methoxybenzamide demonstrated potent scavenging activity against radicals, indicating a potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Antidiabetic Applications

Derivatives like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) have been explored for their antidiabetic potential. These compounds interact with peroxisome proliferator-activated receptors, showing a significant decrease in plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice, making them potential therapeutic agents against type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Photodynamic Therapy for Cancer Treatment

The new zinc phthalocyanine substituted with benzamide derivatives containing Schiff base showed high singlet oxygen quantum yield. Such properties are crucial for Type II photosensitizers in photodynamic therapy, indicating the potential of these compounds in treating cancer (Pişkin et al., 2020).

G Protein-Coupled Receptor Agonists

N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which include 5-bromo derivatives, have shown agonistic activity against G protein-coupled receptor-35 (GPR35). This receptor is a potential target for the treatment of pain, inflammatory, and metabolic diseases, making these compounds promising candidates for drug development (Wei et al., 2018).

Tumor Imaging and Targeting

Certain bromo-benzamide compounds have been explored for their potential in tumor imaging and targeting. They exhibit high affinity and selectivity for the sigma(2) receptor, making them potential PET radiotracers for imaging solid tumors, as indicated by their successful identification of breast tumors in vivo (Rowland et al., 2006).

properties

IUPAC Name

2-bromo-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTKLJYDFPAPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 30% ammonium hydroxide solution (56 mL) is added dropwise to a solution of 2-bromo-5-methoxybenzoyl chloride in methylene chloride at 0° C. After the addition is complete, the reaction mixture is filtered to obtain a solid which is air-dried and recrystallized from a methanol/water solution to give the title product as a white solid, mp 158°-159° C.
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5-methoxybenzoic acid (21.6 mmol) in DMF (20 mL) was added N,N-carbonyldiimidazole (54.1 mmol). The reaction mixture was allowed to stir at rt for 30 min and then ammonium carbonate (97.4 mmol) was added in portions over several minutes. The reaction mixture was allowed to stir until for 5 days and then poured into water. A white precipitate formed. The mixture was extracted with EtOAc. The organic solutions were combined, washed sequentially with water, 1N HCl, sat. aq. NaHCO3 and brine, dried over Na2SO4 filtered and concentrated to give 2-bromo-5-methoxybenzamide (18.5 mmol, 85%), which was used without further purification.
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21.6 mmol
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